molecular formula C19H17FN2O4 B2580607 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421508-12-4

2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2580607
CAS RN: 1421508-12-4
M. Wt: 356.353
InChI Key: XEYUFZYZJFVUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide, also known as FPA-124, is a synthetic compound that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases and disorders. In

Scientific Research Applications

c-Met Kinase Inhibitors

This compound has been used in the design and synthesis of derivatives that act as c-Met kinase inhibitors . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibitors of this protein are being researched for their potential use in cancer treatment .

Antiproliferative Activity

The derivatives of this compound have shown moderate to excellent antiproliferative activity against several cancer cell lines, including A549, H460, HT-29, MKN-45, and U87MG . This suggests potential applications in the development of anticancer drugs .

EGFR/c-Met Dual Inhibitors

Derivatives of this compound have also been designed and synthesized as dual EGFR/c-Met inhibitors for the treatment of non-small cell lung cancer (NSCLC) . EGFR is another protein that is often overexpressed in cancer cells, and dual inhibitors that target both EGFR and c-Met could potentially overcome resistance to treatment .

Apoptosis Induction

One of the derivatives of this compound, TS-41, has been shown to induce apoptosis in A549-P cells, a type of NSCLC cell line . Apoptosis, or programmed cell death, is a mechanism that can be exploited in cancer treatment to kill cancer cells .

Cell Cycle Arrest

In addition to inducing apoptosis, TS-41 also caused cell cycle arrest of A549-P cells . This means it stopped the cells from dividing, which is another potential strategy for inhibiting the growth of cancer cells .

In Vivo Anticancer Efficacy

TS-41 has demonstrated potent in vivo anticancer efficacy in an A549-P-bearing allograft nude mouse model . This suggests that derivatives of this compound could potentially be developed into effective anticancer drugs .

properties

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-15-8-2-4-10-17(15)26-13-18(23)22-11-5-6-12-25-16-9-3-1-7-14(16)19(21)24/h1-4,7-10H,11-13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYUFZYZJFVUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

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